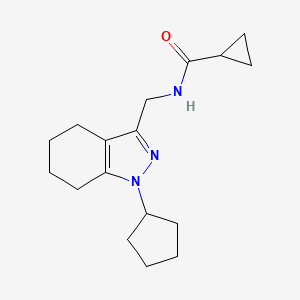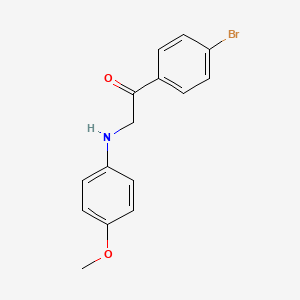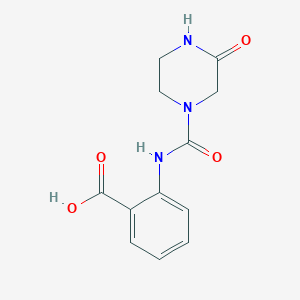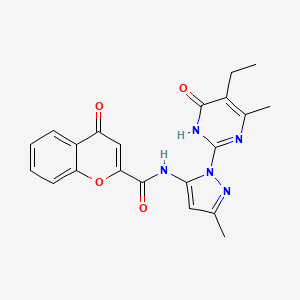
(5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone” is a chemical compound with a molecular weight of 381.65 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H14BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 381.65 .Aplicaciones Científicas De Investigación
Antidiabetic Agents and SGLT2 Inhibitors
(5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone: plays a crucial role in the development of antidiabetic drugs. Specifically, it serves as an intermediate in the synthesis of SGLT2 inhibitors. These inhibitors selectively target sodium-glucose co-transporter type II (SGLT2), which is involved in glucose reabsorption in the kidneys. By inhibiting SGLT2, these drugs enhance urinary glucose excretion, thereby lowering blood glucose levels .
Modification of Diarylmethane Aglycone
The compound is a key building block for incorporating the diarylethane aglycone in SGLT2 inhibitors. The 4-chloro-3-(4-ethoxybenzyl)phenyl moiety, exemplified by dapagliflozin and other SGLT2 inhibitors, is frequently used. Introducing a methyl group into this moiety improves hypoglycemic activity. However, (5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone exists as a racemate, containing equal quantities of two enantiomers. Resolving it into optically pure enantiomers is essential for pharmaceutical purposes .
Enantiomer Resolution Strategies
To obtain enantiomerically pure products, researchers have employed resolution-based strategies. Crytallization of the - and L-menthyl esters of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid from petroleum ether yields the desired enantiomers. This approach ensures cost-effectiveness and high enantiomeric purity, meeting the requirements for pharmaceutical applications .
Plant Hormone Analogues
Indole derivatives, including (5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone , exhibit diverse biological activities. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Analogues of IAA may have potential applications in plant growth regulation and crop yield enhancement .
Chemical Biology and Medicinal Chemistry
Researchers explore the compound’s interactions with biological targets, such as enzymes or receptors. Investigating its binding affinity, selectivity, and mechanism of action can lead to the discovery of novel therapeutic agents. Medicinal chemists may use it as a scaffold for designing new drug candidates .
Materials Science and Organic Synthesis
The unique structural features of (5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone make it interesting for materials science. It could serve as a building block for functional materials, polymers, or supramolecular assemblies. Additionally, its synthetic versatility allows for the creation of diverse organic compounds .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302+P352) .
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrClFNO2/c21-16-3-6-19(22)18(11-16)20(25)24-9-7-15(8-10-24)13-26-12-14-1-4-17(23)5-2-14/h1-6,11,15H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFKOTJWNVAWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455390.png)


![3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2455396.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455397.png)




![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2455407.png)
